(S)-Cdc7-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

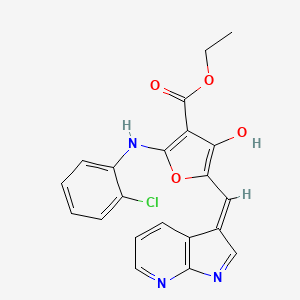

Molecular Formula |

C21H16ClN3O4 |

|---|---|

Molecular Weight |

409.8 g/mol |

IUPAC Name |

ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |

InChI |

InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10- |

InChI Key |

MNEODYFHQBZJNQ-BENRWUELSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=C1O)/C=C\2/C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cdc7 Kinase Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "(S)-Cdc7-IN-18". Therefore, this technical guide will focus on the well-established mechanism of action for the class of Cell Division Cycle 7 (Cdc7) kinase inhibitors, using data from representative and well-characterized compounds to illustrate the core principles, experimental validation, and therapeutic rationale.

Introduction to Cdc7 Kinase: A Linchpin of DNA Replication Initiation

Cell Division Cycle 7 (Cdc7) is a highly conserved serine/threonine kinase that serves as a critical regulator of eukaryotic DNA replication.[1][2] Its catalytic activity is contingent upon its association with a regulatory subunit, either Dbf4 (Dumbbell-forming factor 4) or Drf1, to form the active Dbf4-dependent kinase (DDK) complex.[3][4] The progression of cells from the G1 phase into the S phase (synthesis phase) of the cell cycle is a tightly controlled process, and Cdc7 is a key player in this transition.[5][6]

The primary and most critical function of the Cdc7-Dbf4 complex is the phosphorylation of the minichromosome maintenance (MCM) 2-7 complex.[1][5] The MCM complex is the catalytic core of the replicative helicase, which is loaded onto DNA at replication origins during the G1 phase as part of the pre-replication complex (pre-RC).[3][7] Phosphorylation of multiple MCM subunits by Cdc7 is the pivotal trigger that promotes the recruitment of other essential replication factors, such as Cdc45 and the GINS complex.[5][7] This assembly forms the active CMG (Cdc45-MCM-GINS) helicase, which unwinds the DNA duplex, thereby licensing the origin for the initiation of DNA synthesis.[1][5]

Given its indispensable role in initiating DNA replication, Cdc7 is frequently overexpressed in a multitude of human cancers, and this overexpression often correlates with poor clinical prognosis.[2][5] Cancer cells, with their high proliferation rates and compromised cell cycle checkpoints, exhibit a heightened dependency on the machinery of DNA replication, making Cdc7 an attractive and compelling target for the development of novel anticancer therapeutics.[3][6]

Core Mechanism of Action: ATP-Competitive Inhibition and S-Phase Arrest

The predominant mechanism of action for the majority of Cdc7 inhibitors developed to date is ATP-competitive inhibition.[3][8] These small molecules are designed to bind to the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing the binding of ATP and the subsequent phosphotransfer to its substrates.[9]

The direct biochemical consequence of Cdc7 inhibition is the abrogation of MCM complex phosphorylation.[7][10] This failure to phosphorylate the MCM helicase prevents the recruitment of Cdc45 and GINS, stalling the formation of the active CMG helicase and ultimately blocking the initiation of DNA replication.[7][11]

The cellular outcomes of inhibiting Cdc7 are profound and differ between cancerous and normal cells, providing a potential therapeutic window.[3][6]

-

In Cancer Cells: Inhibition of Cdc7 leads to a failure to initiate DNA replication, causing replication stress as cells are unable to proceed through S-phase.[3][9] This sustained replication stress can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, the induction of apoptotic cell death.[6][11] This pro-apoptotic effect in cancer cells is often independent of p53 status.[8]

-

In Normal Cells: In contrast, normal, non-transformed cells typically respond to Cdc7 inhibition by activating cell cycle checkpoints, leading to a reversible cell cycle arrest, often in the G1 phase.[3] This protective arrest prevents them from entering a compromised S-phase, and they can resume proliferation once the inhibitor is removed.

Quantitative Data: Potency of Representative Cdc7 Inhibitors

The potency of Cdc7 inhibitors is quantified through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in a biochemical assay measures the concentration of the inhibitor required to reduce the enzymatic activity of purified Cdc7 kinase by 50%. The cellular IC50 (or GI50, the concentration for 50% of maximal inhibition of cell proliferation) reflects the compound's ability to penetrate cells and inhibit cell growth.

Below is a summary of publicly available data for several well-characterized Cdc7 inhibitors.

| Inhibitor Name | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) | Representative Cell Line | Reference(s) |

| TAK-931 | Cdc7 | <0.3 | Varies by cell line | COLO 205 | [3][7] |

| PHA-767491 | Cdc7, Cdk9 | 10 (for Cdc7) | ~3.17 (average) | Multiple | [3][8] |

| XL413 | Cdc7 | Not Specified | 2.7 | Colo-205 | [3] |

| Pyrrolidinylmethyl Derivative 10c | Cdc7 | 0.70 | Not Specified | COLO 205 | [12] |

| Dequalinium chloride | Cdc7 (non-ATP competitive) | Not Applicable | ~5-10 | OEC-M1 | [8][13] |

Signaling Pathway and Experimental Workflow Visualization

To elucidate the mechanism of action, it is crucial to visualize both the biological pathway and the experimental process for inhibitor characterization.

Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition.

Caption: Workflow for biochemical and cell-based efficacy testing of Cdc7 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the characterization of any novel Cdc7 inhibitor. The following protocols outline key experiments.

In Vitro Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed to determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7.[14][15]

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., PDKtide or a biotinylated MCM2 peptide)[15][16]

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%).

-

Reaction Setup:

-

Add 2.5 µL of the serially diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.[3]

-

Add 12.5 µL of this master mix to each well.[15]

-

Add 10 µL of Kinase Assay Buffer without enzyme to the "blank" wells.[15]

-

-

Initiate Reaction: Prepare a solution of the Cdc7/Dbf4 enzyme in Kinase Assay Buffer. Add 10 µL of the diluted enzyme to each well (except the "blank") to start the reaction.[15]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[3][15]

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

-

Incubate at room temperature for 40-45 minutes.[15]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

-

Incubate at room temperature for another 30-45 minutes.[15]

-

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell Viability Assay (MTT or Resazurin-Based)

This protocol measures the effect of a Cdc7 inhibitor on the proliferation and viability of cancer cell lines.[17][18]

Materials:

-

Cancer cell line of interest (e.g., COLO-205, PANC-1)

-

Complete cell culture medium

-

Test compound

-

96-well clear or opaque cell culture plates

-

Cell viability reagent (e.g., MTT, Resazurin, or CellTiter-Glo®)

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only wells as a control. Incubate for a specified period (e.g., 72 hours).[18]

-

Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17] Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.[19]

-

For Resazurin (e.g., CellTiter-Blue®): Add the reagent directly to the wells as per the manufacturer's instructions and incubate for 1-4 hours.[20]

-

-

Data Acquisition: Measure the absorbance (570 nm for MTT) or fluorescence (560nm Ex / 590nm Em for Resazurin) using a microplate reader.[17][20]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 or IC50 value using a non-linear regression model.[18]

Western Blotting for Cdc7 Target Engagement (p-MCM2)

This assay confirms that the inhibitor engages its target in cells by assessing the phosphorylation status of Cdc7's primary substrate, MCM2.[21]

Materials:

-

Cancer cell line

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting transfer system

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total MCM2, anti-Cdc7, and a loading control (e.g., anti-β-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours). Harvest and lyse the cells in lysis buffer.[22]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MCM2, Cdc7, and the loading control to ensure equal protein loading and to assess total protein levels.

-

Data Analysis: Quantify the band intensities. A reduction in the phospho-MCM2 signal (normalized to total MCM2 and the loading control) in compound-treated cells compared to the vehicle control indicates successful target engagement.[21]

References

- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. benchchem.com [benchchem.com]

- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule Articles | Smolecule [smolecule.com]

- 6. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.ca [promega.ca]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CellTiter-Blue® Cell Viability Assay Protocol [france.promega.com]

- 21. oncotarget.com [oncotarget.com]

- 22. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of a Potent and Selective Cdc7 Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a representative potent and selective cell division cycle 7 (Cdc7) kinase inhibitor. While the specific compound "(S)-Cdc7-IN-18" is not prominently documented in publicly available scientific literature, this paper will utilize data from well-characterized Cdc7 inhibitors with similar structural motifs to illustrate the core principles and methodologies employed in this area of drug discovery.

Introduction to Cdc7 Kinase as a Therapeutic Target

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] In complex with its regulatory subunit, Dbf4 (or Drf1), it forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex. This phosphorylation is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis.

Given its essential role in cell proliferation, and its frequent overexpression in various cancer types, Cdc7 has emerged as an attractive target for the development of novel anticancer therapeutics.[2][3] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high dependency on DNA replication and may have compromised cell cycle checkpoints.

Discovery of Potent and Selective Cdc7 Inhibitors

The discovery of potent and selective Cdc7 inhibitors has been a focus of many pharmaceutical research programs. A common approach involves high-throughput screening of compound libraries followed by structure-guided drug design and medicinal chemistry optimization. The goal is to identify compounds that bind with high affinity to the ATP-binding pocket of Cdc7, thereby preventing its catalytic activity.

A notable example of a potent and selective Cdc7 inhibitor is XL413. The discovery of XL413 involved the optimization of a lead compound to improve its potency and selectivity for Cdc7. This process led to a compound that demonstrated in vitro inhibition of Cdc7-dependent cell cycle progression and in vivo tumor growth inhibition in a xenograft model.[4]

Quantitative Data for Representative Cdc7 Inhibitors

The following table summarizes the biochemical and cellular potency of several key Cdc7 inhibitors. This data is essential for comparing the efficacy of different compounds and for guiding further drug development efforts.

| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular Assay | Cellular Potency | Reference(s) |

| TAK-931 | Cdc7 | < 1 | MCM2 Phosphorylation Inhibition | Potent | [3] |

| XL413 | Cdc7 | 3.4 | Cell Proliferation (Colo-205) | IC50 = 2,700 nM | [4] |

| LY3143921 | Cdc7 | Not specified | Not specified | Favorable pre-clinical activity | [5] |

| PHA-767491 | Cdc7, Cdk9 | 10 (for Cdc7) | Apoptosis Induction | Potent | [1] |

| CRT'2199 | Cdc7 | 4 | Tumor Growth Inhibition | Potent, dose-dependent | [6] |

Synthesis of a Representative Cdc7 Inhibitor

The synthesis of potent kinase inhibitors often involves a multi-step process. While the specific synthesis of "this compound" is not available, a general synthetic strategy for a structurally related class of inhibitors, such as those based on an indazole core, can be outlined. The synthesis of XL413 provides a relevant example of the chemical steps involved.[4]

A plausible synthetic route for a molecule with the structural features of an indazole-nicotinamide Cdc7 inhibitor would likely involve:

-

Synthesis of the Indazole Core: Formation of the indazole ring system, often through cyclization reactions.

-

Functionalization of the Indazole: Introduction of necessary functional groups for subsequent coupling reactions.

-

Synthesis of the Chiral Side Chain: Preparation of the enantiomerically pure (S)-phenylethylamine derivative, which is crucial for stereospecific interactions with the kinase.

-

Coupling Reactions: Amide bond formation to connect the indazole core with the nicotinamide linker and the chiral side chain.

A detailed, step-by-step protocol for a key coupling reaction is provided in the experimental protocols section.

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation and comparison of Cdc7 inhibitors. The following are representative protocols for key biochemical and cellular assays.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

-

Add the master mix to each well.

-

Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.

-

Initiate the reaction by adding the diluted Cdc7/Dbf4 enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence of each well using a luminometer.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Objective: To determine the effect of a Cdc7 inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., COLO-205)

-

Cell culture medium and supplements

-

Test compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of proliferation inhibition relative to vehicle-treated cells and determine the IC50 value.[8]

Objective: To assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation of its downstream target, MCM2.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-MCM2 and anti-total-MCM2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2.[7]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the discovery and development of Cdc7 inhibitors.

References

- 1. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(S)-Cdc7-IN-18 role in cell cycle regulation

An In-depth Technical Guide on the Role of (S)-Cdc7-IN-18 in Cell Cycle Regulation

Introduction

Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the initiation of DNA replication.[1][2][3] The activity of Cdc7 is essential for the transition from the G1 to the S phase of the cell cycle.[1][4] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[2][5][6] The DDK complex is responsible for phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[1][2][4] This phosphorylation event is a critical step for the unwinding of DNA at replication origins and the subsequent assembly of the replication machinery.[1][3][4]

Given its crucial role in DNA replication, Cdc7 is tightly regulated to ensure the fidelity of cell division.[1] Dysregulation of Cdc7 activity has been linked to uncontrolled cell proliferation, a hallmark of cancer.[1][2] Consequently, Cdc7 has emerged as a promising target for the development of novel anticancer therapeutics.[1][4][7] this compound is a potent and selective small molecule inhibitor of Cdc7 kinase. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of Cdc7. By binding to the ATP-binding pocket of Cdc7, the inhibitor prevents the phosphorylation of its downstream substrates, most notably the MCM complex.[1] The inhibition of MCM phosphorylation stalls the initiation of DNA replication, leading to cell cycle arrest at the G1/S boundary.[1] In cancer cells, which often have compromised cell cycle checkpoints, this arrest can trigger replication stress, DNA damage, and ultimately lead to apoptosis (programmed cell death).[2][8] Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, suggesting a potential therapeutic window for Cdc7 inhibitors in cancer treatment.[4][8]

Quantitative Data for Cdc7 Inhibitors

The inhibitory potency of this compound and other representative Cdc7 inhibitors has been characterized using both biochemical and cell-based assays. The following table summarizes key quantitative data.

| Inhibitor Name | Target | Enzymatic IC50 | Cell Proliferation IC50 | Reference |

| This compound | Cdc7 | 1.29 nM | 53.62 nM (COLO205 cells) | [8] |

| TAK-931 | Cdc7 | <0.3 nM | Varies by cell line | [8] |

| Cdc7-IN-1 | Cdc7 | 0.6 nM | Not specified | [8] |

| CRT'2199 | Cdc7 | 4 nM | Not specified | [8] |

| XL413 | Cdc7 | Not specified | 416.8 µM (H69-AR cells) | [8] |

| PHA-767491 | Cdc7/Cdk9 | 10 nM | 3.14 µM (average) | [6] |

Signaling Pathway and Experimental Workflows

Cdc7 Signaling Pathway in DNA Replication Initiation

The following diagram illustrates the central role of Cdc7 in the signaling cascade that leads to the initiation of DNA replication.

Caption: Cdc7-Dbf4 (DDK) signaling pathway in the initiation of DNA replication.

Experimental Workflow: Biochemical Kinase Assay

This workflow outlines the key steps to determine the direct inhibitory effect of this compound on the enzymatic activity of Cdc7 kinase.

Caption: Workflow for a biochemical Cdc7 kinase assay.

Experimental Workflow: Cell Viability Assay

This workflow describes the process for assessing the effect of this compound on cancer cell proliferation.

Caption: Workflow for a cell viability assay.

Experimental Workflow: Flow Cytometry for Cell Cycle Analysis

This workflow details the procedure for analyzing the cell cycle distribution of cells treated with this compound.

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

Kinase substrate (e.g., PDKtide)[9]

-

ATP[9]

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)[10]

-

White 96-well assay plates[9]

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a 1x Kinase Assay Buffer.[9]

-

Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).[9]

-

Add 2.5 µL of the diluted inhibitor or vehicle to the wells of a 96-well plate.[9]

-

Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.[9]

-

Add 12.5 µL of the Master Mix to each well.[9]

-

Dilute the Cdc7/Dbf4 enzyme to the desired concentration in 1x Kinase Assay Buffer.[9]

-

Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well. For "blank" wells, add 10 µL of 1x Kinase Assay Buffer without the enzyme.[9]

-

Incubate the plate at 30°C for 45-60 minutes.[11]

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent.[9][10]

-

Measure luminescence using a plate reader.[10]

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.

Cell Viability Assay (Resazurin-based)

Objective: To determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well clear, flat-bottom microplates[12]

-

Resazurin sodium salt solution (0.2 mg/ml in sterile PBS)[12]

-

Microplate reader capable of fluorescence or absorbance measurement

Procedure:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.[4]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.[4]

-

Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[4]

-

Incubate the plate for 48-72 hours.[4]

-

After incubation, add 10-20 µL of the resazurin solution to each well.[12]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize resazurin to the fluorescent resorufin.[12]

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.[12]

Flow Cytometry for Cell Cycle Analysis

Objective: To quantify the distribution of cells in the G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

PBS

-

Ice-cold 70% ethanol[13]

-

Propidium Iodide (PI)/RNase A staining solution

Procedure:

-

Seed cells in appropriate culture dishes and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration(s) for various time points (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells once with ice-cold PBS.[14]

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.[13][14]

-

Wash the fixed cells with PBS to remove the ethanol.[15]

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.[15]

-

Analyze the stained cells using a flow cytometer, collecting the fluorescence data from at least 10,000 cells per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[15]

Western Blotting for MCM2 Phosphorylation

Objective: To assess the phosphorylation status of MCM2, a direct substrate of Cdc7, as a pharmacodynamic marker of this compound activity.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-MCM2, anti-total-MCM2, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody[16]

-

SDS-PAGE gels, transfer apparatus, and blotting membranes (e.g., PVDF or nitrocellulose)[16]

-

Chemiluminescent substrate[17]

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.[18]

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.[18]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][19]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.[16][19]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.[16][19]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][19]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

If necessary, strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.

Conclusion

This compound is a valuable chemical probe for studying the intricate mechanisms of cell cycle regulation. Its high potency and selectivity for Cdc7 kinase allow for the precise dissection of the role of this enzyme in the initiation of DNA replication. By inducing cell cycle arrest and apoptosis in cancer cells, this compound and other Cdc7 inhibitors represent a promising class of targeted therapies for the treatment of various malignancies. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the biological activity of this compound and to further explore the therapeutic potential of targeting Cdc7 in cancer.

References

- 1. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 2. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Inactivation of Cdc7 Kinase in Budding Yeast Results in a Reversible Arrest That Allows Efficient Cell Synchronization Prior to Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ulab360.com [ulab360.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad.com [bio-rad.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]

- 19. cytivalifesciences.com [cytivalifesciences.com]

The Critical Role of Cdc7 Kinase in DNA Replication Initiation and the Therapeutic Potential of its Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell Division Cycle 7 (Cdc7) kinase is a pivotal serine/threonine kinase that, in concert with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex. This complex is indispensable for the initiation of DNA replication, a fundamental process for cellular proliferation. The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which functions as the replicative helicase. Phosphorylation of the MCM complex by Cdc7 is a critical licensing step for the unwinding of DNA and the subsequent recruitment of the replication machinery. Given its essential role in S phase entry and progression, Cdc7 has emerged as a compelling therapeutic target, particularly in oncology. The overexpression of Cdc7 in various tumor types and the increased reliance of cancer cells on this kinase for survival present a therapeutic window for targeted inhibition. This guide provides an in-depth technical overview of the mechanism of Cdc7 in DNA replication initiation and the effects of its inhibition, using the well-characterized inhibitor PHA-767491 as a representative example due to the lack of specific public information on "(S)-Cdc7-IN-18".

The Cdc7-Dbf4 Signaling Pathway in DNA Replication Initiation

The initiation of DNA replication is a tightly regulated process to ensure genomic integrity. The Cdc7-Dbf4 kinase plays a crucial role in this process by phosphorylating the MCM helicase, which is part of the pre-replicative complex (pre-RC) assembled at replication origins during the G1 phase of the cell cycle. This phosphorylation event is a key trigger for the transition from a licensed origin to an active replication fork.

Inhibition of Cdc7 by small molecules like PHA-767491 prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication. This leads to an S-phase arrest and can subsequently trigger apoptosis, particularly in cancer cells that are often deficient in cell cycle checkpoints.

Quantitative Data on the Cdc7 Inhibitor PHA-767491

PHA-767491 is a potent, ATP-competitive inhibitor of Cdc7 kinase. Its inhibitory activity has been characterized in various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of PHA-767491

| Kinase Target | IC50 (nM) | Reference |

| Cdc7 | 10 | [1][2][3] |

| Cdk9 | 34 | [1][3][4] |

| Cdk1 | >200 (20-fold less potent than Cdc7) | [1] |

| Cdk2 | >200 (20-fold less potent than Cdc7) | [1] |

| GSK-3β | >200 (20-fold less potent than Cdc7) | [1] |

| MAPKAP-K2 | 171 | [2] |

Table 2: Cellular Proliferation Inhibitory Activity of PHA-767491

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Average (61 human cell lines) | Various | 3.17 | [1] |

| HCC1954 | Breast Cancer | 0.64 | [4] |

| Colo-205 | Colorectal Carcinoma | 1.3 | [4] |

| U87-MG | Glioblastoma | ~2.5 | [4] |

| U251-MG | Glioblastoma | ~2.5 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Cdc7 inhibitors. The following protocols are representative of the key experiments used to characterize compounds like PHA-767491.

In Vitro Cdc7 Kinase Assay (Luminescence-Based)

This assay determines the in vitro potency of a compound by measuring the amount of ADP produced in a kinase reaction.

Objective: To determine the IC50 value of a test compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or vehicle control.

-

Master Mix Preparation: Prepare a master mix containing kinase assay buffer, 10 µM ATP, and the kinase substrate. Add 12.5 µL of the master mix to each well.

-

Enzyme Addition: Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.

-

Initiate Reaction: Start the reaction by adding 10 µL of the diluted Cdc7/Dbf4 enzyme to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MCM2 Phosphorylation

This assay assesses the in-cell inhibition of Cdc7 by measuring the phosphorylation of its downstream target, MCM2.

Objective: To determine the effect of a Cdc7 inhibitor on the phosphorylation of MCM2 in cultured cells.

Materials:

-

Cancer cell line of interest

-

Cdc7 inhibitor (e.g., PHA-767491)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MCM2 (Ser53) and anti-total-MCM2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

PVDF membrane

-

SDS-PAGE equipment and reagents

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the Cdc7 inhibitor for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MCM2 to confirm equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content. An accumulation of cells in the S phase is indicative of DNA replication inhibition.

Objective: To assess the effect of a Cdc7 inhibitor on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Cdc7 inhibitor

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the Cdc7 inhibitor at a relevant concentration for various time points.

-

Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow for Cdc7 Inhibitor Characterization

A systematic approach is essential for the comprehensive evaluation of a novel Cdc7 inhibitor.

Conclusion

Cdc7 kinase is a well-validated and promising target for the development of novel anticancer therapies. Its essential role in the initiation of DNA replication provides a clear mechanism for therapeutic intervention. Potent and selective inhibitors of Cdc7, exemplified by PHA-767491, have demonstrated significant preclinical anti-tumor activity by blocking DNA synthesis, inducing S-phase arrest, and promoting apoptosis in cancer cells. The in-depth technical understanding of the Cdc7 signaling pathway and the availability of robust experimental protocols are critical for the successful discovery and development of the next generation of Cdc7 inhibitors. Continued research in this area holds the potential to deliver new and effective treatment options for a variety of malignancies.

References

(S)-Cdc7-IN-18: An In-Depth Technical Guide to its Interaction with Target Protein Cdc7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cdc7-IN-18 is a potent and selective inhibitor of Cell division cycle 7 (Cdc7) kinase, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of the cell cycle.[1][2][3] Its activity is contingent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), also known as ASK (Activator of S-phase Kinase), to form the active Dbf4-dependent kinase (DDK) complex.[4][5][6] The DDK complex is a key regulator of the G1/S phase transition and is essential for the firing of DNA replication origins.[7][8] Overexpression of Cdc7 has been observed in a variety of human tumors, making it an attractive target for the development of novel anticancer therapeutics.[9] This technical guide provides a comprehensive overview of the interaction of this compound with its target protein, Cdc7, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Potency and Selectivity

This compound demonstrates high potency against its primary target, the Cdc7/Dbf4 kinase complex. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

| Compound | Target | IC50 (nM) | Cell-based Potency (IC50, nM) | Cell Line | Reference |

| This compound | Cdc7/Dbf4 | 1.29 | 53.62 | COLO205 | [2] |

| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | - | - | [10][11] |

| NMS-354 | Cdc7 | 3 | Submicromolar | Broad panel | [2] |

Table 1: In vitro and cell-based potency of this compound and other notable Cdc7 inhibitors. The data for this compound is derived from studies on the pyrrolopyridinone scaffold to which it belongs.[2]

A related analog within the same chemical class as this compound has shown greater than 60-fold selectivity for Cdc7 over other kinases, indicating a favorable selectivity profile.[2] However, a comprehensive kinome scan of this compound is not publicly available.

Core Signaling Pathway and Mechanism of Action

Cdc7 kinase is a critical component of the DNA replication initiation pathway. Its activation and function are tightly regulated within the cell cycle.

During the G1/S transition, Cyclin-Dependent Kinases (CDKs) activate E2F transcription factors, which in turn promote the transcription of genes required for S phase, including the Cdc7 regulatory subunit Dbf4.[12] The association of Dbf4 with the catalytic subunit Cdc7 forms the active DDK complex.[4][6] The primary and most well-characterized substrates of the DDK complex are the Minichromosome Maintenance (MCM) proteins 2-7, which are components of the pre-replicative complex (pre-RC) assembled at DNA replication origins.[4][8][13] Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase.[8][14] The CMG helicase then unwinds the DNA, allowing for the initiation of DNA synthesis.[8] this compound acts as an ATP-competitive inhibitor, binding to the active site of Cdc7 and preventing the phosphorylation of its substrates, thereby blocking the initiation of DNA replication.[1][15]

Beyond the MCM complex, the DDK also phosphorylates other substrates involved in DNA replication and checkpoint control, including Claspin and the p150 subunit of Chromatin Assembly Factor 1 (CAF1).[5][16][17]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target protein.

In Vitro Cdc7 Kinase Assay (Radiometric)

This assay measures the enzymatic activity of Cdc7 by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 protein or a suitable peptide substrate

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP solution

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, MCM2 substrate, and the inhibitor dilution.

-

Add the recombinant Cdc7/Dbf4 enzyme to initiate the pre-incubation.

-

Add [γ-³²P]ATP to start the kinase reaction.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., COLO205)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization

Conclusion

This compound is a highly potent inhibitor of the Cdc7 kinase, a key regulator of DNA replication initiation. Its mechanism of action involves the direct inhibition of the DDK complex, leading to a blockage of MCM protein phosphorylation and subsequent cell cycle arrest. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Cdc7 inhibitors. Further studies, particularly comprehensive kinase selectivity profiling, will be crucial to fully elucidate its specificity and potential off-target effects, paving the way for its potential clinical development as an anticancer agent.

References

- 1. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]

- 7. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 9. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.universityofgalway.ie [research.universityofgalway.ie]

- 12. The Dbf4-Dependent Kinase | Encyclopedia MDPI [encyclopedia.pub]

- 13. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of Dbf4/Drf1-dependent kinase Cdc7 (Ddk) in DNA damage checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rupress.org [rupress.org]

- 17. The replication kinase Cdc7-Dbf4 promotes the interaction of the p150 subunit of chromatin assembly factor 1 with proliferating cell nuclear antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Cdc7-IN-18: A Potent and Selective Cdc7 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a compelling target in oncology. (S)-Cdc7-IN-18 has emerged as a potent and selective inhibitor of Cdc7, demonstrating significant potential for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and an exploration of the Cdc7 signaling pathway are included to support further research and development efforts in this promising area.

Chemical Structure and Properties

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 2562329-13-7 | [1] |

| Molecular Formula | C₂₁H₂₅N₅O₂ | Inferred from related structures |

| Molecular Weight | 367.47 g/mol | [2] |

Biological Activity and Mechanism of Action

This compound exerts its biological effect through the potent and selective inhibition of Cdc7 kinase. The overexpression of human Cdc7 (huCdc7) can lead to the overactivation of the minichromosome maintenance complex subunit 2 (MCM2), a key marker in tumor cells, which in turn promotes aberrant cell proliferation.[1] By inhibiting Cdc7, this compound disrupts this process, highlighting its potential in cancer research.[1]

A closely related compound, Cdc7-IN-18, has demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.29 nM against the Cdc7/DBF4 enzyme complex and an antiproliferative IC₅₀ of 53.62 nM in COLO205 cancer cells. The stereochemistry of a molecule can significantly impact its biological activity, with one enantiomer often being more potent than the other or the racemic mixture. It is therefore crucial to determine the specific activity of the (S)-enantiomer.

Table 1: Biological Activity of Cdc7-IN-18 (related compound)

| Assay | Target/Cell Line | IC₅₀ (nM) |

| Biochemical Assay | Cdc7/DBF4 | 1.29 |

| Cell Proliferation Assay | COLO205 | 53.62 |

The Cdc7 Signaling Pathway

Cdc7 kinase, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. This complex plays a pivotal role in the initiation of DNA replication during the S phase of the cell cycle. The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent assembly of the replication machinery.

Experimental Protocols

Biochemical Assay: Cdc7 Kinase Inhibition

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the Cdc7/Dbf4 kinase complex. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[3][4]

Objective: To determine the IC₅₀ value of this compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., a synthetic peptide like PDKtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Ensure a constant percentage of DMSO in all wells.

-

Reaction Setup:

-

Add the diluted this compound or vehicle (DMSO control) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add this master mix to each well.

-

Prepare a solution of the Cdc7/Dbf4 enzyme in the kinase assay buffer.

-

-

Initiate Reaction: Add the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. Include a "no enzyme" blank control.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

References

(S)-Cdc7-IN-18: An In-depth Technical Guide for Researchers

Compound: (S)-Cdc7-IN-18 CAS Number: 2562329-14-8

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of Cdc7 inhibition.

Introduction to Cdc7 Kinase

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically in the initiation of DNA replication. Cdc7 forms a heterodimeric complex with its regulatory subunit, Dbf4 (also known as ASK), to become fully active.[1] This active complex, often referred to as Dbf4-dependent kinase (DDK), is essential for the transition from G1 to S phase.[2] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative DNA helicase. Phosphorylation of MCM subunits by Cdc7 is a critical step for the initiation of DNA synthesis.[3]

Due to its vital role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as a promising target for the development of novel anticancer therapies.[1] Inhibition of Cdc7 can lead to the stalling of DNA replication, accumulation of DNA damage, and ultimately, p53-independent apoptosis in cancer cells.[1]

Quantitative Data for this compound

This compound has been identified as a highly potent inhibitor of Cdc7 kinase. The following tables summarize the available quantitative data for this compound, primarily extracted from the patent WO2020239107A1.[4]

Table 1: In Vitro Biochemical Potency

| Target Enzyme | IC50 (nM) | Source |

| Cdc7/DBF4 | 1.29 | [4] |

Table 2: Cellular Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (nM) | Source |

| COLO205 | Colorectal Adenocarcinoma | 53.62 | [4][5] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of the Cdc7/Dbf4 complex. This inhibition prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Experimental Protocols

The following are representative protocols for the types of assays likely used to characterize this compound, based on standard methodologies for evaluating Cdc7 inhibitors. The specific details for this compound would be found in the cited patent literature.

In Vitro Cdc7/Dbf4 Kinase Assay (Luminescence-Based)

This assay determines the in vitro potency of a compound by measuring the amount of ADP produced by the kinase reaction.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., a synthetic peptide like PDKtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these into the kinase assay buffer.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the substrate peptide.

-

Add 5 µL of the master mix to each well.

-

-

Initiate Reaction:

-

Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.

-

Add 2.5 µL of the diluted enzyme to each well to start the reaction. For the "no enzyme" control, add 2.5 µL of kinase assay buffer.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Materials:

-

COLO205 human colorectal adenocarcinoma cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed COLO205 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental and logical Workflows

The following diagram illustrates a general workflow for the characterization of a Cdc7 inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of Cdc7 kinase with significant antiproliferative activity in a colorectal cancer cell line. Its mechanism of action, through the disruption of DNA replication initiation, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The data and protocols presented in this guide offer a foundation for researchers to explore the potential of this and other Cdc7 inhibitors in oncology.

References

(S)-Cdc7-IN-18: A Technical Overview of Preliminary In Vitro Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro data available for (S)-Cdc7-IN-18, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development efforts in the field of oncology.

Core Quantitative Data

The inhibitory activity of this compound has been characterized through both biochemical and cell-based assays. The following tables summarize the publicly available quantitative data for this compound and other representative Cdc7 inhibitors for comparative purposes.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

| Compound | Target | Enzymatic IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line |

| This compound | Cdc7 | 1.29 | 53.62 | COLO205 |

Table 2: Comparative In Vitro Potency of Selected Cdc7 Kinase Inhibitors

| Inhibitor Name | Target(s) | Enzymatic IC50 (nM) | Reference |

| TAK-931 | Cdc7 | <0.3 | [1] |

| Cdc7-IN-1 | Cdc7 | 0.6 | [1] |

| CRT'2199 | Cdc7 | 4 | [1] |

| XL413 | Cdc7 | Not Specified |

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize Cdc7 inhibitors. While specific protocols for this compound are not publicly detailed, the following represents standard and widely accepted procedures for determining enzymatic potency and cellular activity.

Biochemical Kinase Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Cdc7/Dbf4 kinase complex.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human Cdc7/Dbf4.

Materials:

-

Recombinant human Cdc7/Dbf4 (DDK) complex

-

Kinase substrate (e.g., a peptide derived from the N-terminus of MCM2)

-

ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To the wells of the assay plate, add the diluted inhibitor or vehicle (DMSO control).

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, the MCM2-derived peptide substrate, and ATP.

-

Enzyme Addition: Add the recombinant Cdc7/Dbf4 enzyme to the master mix.

-

Initiation of Reaction: Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well of the assay plate.

-

Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).

-

Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions. This typically involves a two-step process of stopping the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence in each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT-Based)

This assay assesses the effect of a Cdc7 inhibitor on the viability and growth of cancer cell lines.

Objective: To determine the IC50 of this compound on the proliferation of COLO205 human colorectal adenocarcinoma cells.

Materials:

-

COLO205 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed COLO205 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its in vitro characterization.

References

(S)-Cdc7-IN-18: A Placeholder in the Quest for Potent and Selective Cdc7 Kinase Inhibitors for Cancer Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available scientific literature or preclinical data for a compound specifically designated as "(S)-Cdc7-IN-18". Therefore, this document will serve as an in-depth technical guide on the broader class of Cell Division Cycle 7 (Cdc7) kinase inhibitors as a promising cancer therapeutic strategy. The information presented herein is a synthesis of the current understanding of Cdc7's role in oncology and the development of inhibitors against it.

Executive Summary

Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it an attractive target for the development of novel anti-cancer agents.[1] Overexpressed in a wide array of human tumors, Cdc7's inhibition selectively induces apoptosis in cancer cells, which often harbor defects in cell cycle checkpoints, while sparing normal cells.[2][3] This therapeutic window has spurred the development of numerous small molecule inhibitors, some of which have entered clinical trials. This guide provides a comprehensive overview of the mechanism of action of Cdc7 inhibitors, summarizes key preclinical data for representative compounds, details generalized experimental protocols for their evaluation, and presents visual diagrams of the core signaling pathway and a typical drug discovery workflow.

The Role of Cdc7 in Cancer

Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4 (or ASK), forms the active Dbf4-dependent kinase (DDK).[4][5] The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex.[6][7] This phosphorylation is an essential step for the initiation of DNA replication during the S phase of the cell cycle.[8][9]

Cancer cells are characterized by uncontrolled proliferation, which places a high demand on their DNA replication machinery. Many cancer types exhibit elevated levels of Cdc7, and this overexpression has been linked to aggressive disease and poor prognosis.[9] The reliance of cancer cells on robust DNA replication, coupled with frequent mutations in checkpoint pathways (e.g., p53), makes them particularly vulnerable to the inhibition of Cdc7.[2][3] Inhibition of Cdc7 in these cells leads to replication stress, the stalling of replication forks, and ultimately, p53-independent apoptosis.[8][10] In contrast, normal cells with intact checkpoint mechanisms tend to undergo a reversible cell cycle arrest in response to Cdc7 inhibition, providing a basis for the selective anti-tumor activity of these inhibitors.[1]

Quantitative Data for Representative Cdc7 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes publicly available in vitro efficacy data for other well-characterized Cdc7 inhibitors to provide a comparative context.

| Compound Name | Target(s) | IC50 (Cdc7) | Cell-based Potency (GI50/IC50) | Key Findings |

| PHA-767491 | Cdc7, Cdk9 | ~10 nM | Potent anti-proliferative effects in the nanomolar range in various cancer cell lines.[11] | Dual inhibitor of Cdc7 and Cdk9; induces apoptosis in cancer cells.[11][12] |

| XL-413 (BMS-863233) | Cdc7 | <10 nM | Varies by cell line, generally in the sub-micromolar to low micromolar range.[2][11] | Potent and selective ATP-competitive inhibitor; demonstrates anti-tumor activity in xenograft models.[2] |

| TAK-931 | Cdc7 | Potent, selective inhibitor | Demonstrates broad anti-tumor efficacy in preclinical models.[13] | Currently in clinical trials for advanced solid tumors.[5] |

| Schrödinger's Picomolar Inhibitors | Cdc7 | Picomolar range | Inhibit tumor cell growth alone and in combination with other cancer treatments.[13] | Reported as highly selective and potent inhibitors.[13] |

Note: IC50 and GI50 values can vary significantly based on assay conditions and the cell lines used.

Experimental Protocols